CPPHA is a synthetic, small molecule identified as a potent and selective positive allosteric modulator (PAM) of mGluR5. [, ] It belongs to a novel class of mGluR5 PAMs that interact with a unique allosteric site, distinct from the well-characterized MPEP binding site. [, ] This discovery has garnered significant interest due to the potential of mGluR5 modulation as a therapeutic target for various central nervous system (CNS) disorders. [, ]
While the provided literature doesn't explicitly detail CPPHA's synthesis, related research suggests potential synthetic routes involving reacting a substituted phthalic anhydride with a suitable amine, followed by further modifications to incorporate the desired substituents. [, ] The synthesis of CPPHA analogs, such as those derived from CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide), has been explored, highlighting the impact of structural modifications on mGluR5 potentiation. []
CPPHA's molecular structure features a phthalimide group linked to a chlorophenyl ring via a methylene bridge. This core structure is further substituted with a hydroxybenzamide moiety. [] The spatial arrangement of these groups is crucial for its interaction with the unique allosteric site on mGluR5. [, ]
CPPHA exerts its effects by potentiating the activity of mGluR5 through binding to a novel allosteric site distinct from the MPEP site. [, , ] While the precise mechanism remains incompletely understood, CPPHA binding enhances the receptor's response to glutamate, the primary endogenous agonist. [, ] Notably, CPPHA demonstrates "stimulus bias," differentially affecting mGluR5-mediated signaling pathways, such as calcium mobilization and ERK1/2 phosphorylation. [, ] This selectivity in signal modulation distinguishes it from other mGluR5 PAMs that primarily target the MPEP site.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2